molecular formula C19H30N4OS B2417003 N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-48-9

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2417003
CAS No.: 476438-48-9
M. Wt: 362.54
InChI Key: MQSJIXOIMJXJLW-UHFFFAOYSA-N
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Description

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that features a unique combination of a triazole ring and an adamantane structure

Properties

IUPAC Name

N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c1-4-23-16(21-22-18(23)25-12(2)3)11-20-17(24)19-8-13-5-14(9-19)7-15(6-13)10-19/h12-15H,4-11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSJIXOIMJXJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

Adamantane-1-carbohydrazide (1) reacts with ethyl isothiocyanate in ethanol under reflux to yield N′-ethyl-N″-(adamantane-1-carbonyl)thiosemicarbazide (2). This step introduces the ethyl group at the N4 position of the future triazole.

$$
\text{Adamantane-1-carbohydrazide} + \text{Ethyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide (2)}
$$

Key Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: ~75% (based on analogous reactions)

Cyclization to 4-Ethyl-5-mercapto-4H-1,2,4-triazole

Cyclization of the thiosemicarbazide (2) is achieved under acidic conditions (e.g., HCl) to form 4-ethyl-5-mercapto-4H-1,2,4-triazole (3). The reaction proceeds via intramolecular dehydration, forming the triazole ring with a thiol (-SH) group at C5.

$$
\text{Thiosemicarbazide (2)} \xrightarrow{\text{HCl, Δ}} \text{4-Ethyl-5-mercapto-4H-1,2,4-triazole (3)}
$$

Key Conditions :

  • Acid: 6 M HCl
  • Temperature: 80–90°C
  • Yield: ~68%

Functionalization of the Triazole

Alkylation of the Thiol Group

The thiol group at C5 undergoes alkylation with 2-bromopropane (isopropyl bromide) in the presence of potassium carbonate (K₂CO₃) and DMF as a solvent. This introduces the propan-2-ylsulfanyl moiety, yielding 4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole (4).

$$
\text{Triazole thiol (3)} + \text{2-Bromopropane} \xrightarrow{\text{K₂CO₃, DMF}} \text{Alkylated triazole (4)}
$$

Key Conditions :

  • Base: Anhydrous K₂CO₃
  • Solvent: DMF
  • Temperature: Room temperature (24 h)
  • Yield: ~53% (similar to)

Introduction of the Aminomethyl Group

A chloromethyl group is introduced at C3 via Mannich reaction using formaldehyde and hydrochloric acid, followed by amination with aqueous ammonia to form 3-(aminomethyl)-4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole (5).

$$
\text{Triazole (4)} + \text{HCHO} + \text{HCl} \rightarrow \text{Chloromethyl intermediate} \xrightarrow{\text{NH₃}} \text{Aminomethyl triazole (5)}
$$

Key Conditions :

  • Amination: 25% NH₃ in H₂O
  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: ~60%

Acylation with Adamantane-1-carboxylic Acid

The final step involves coupling the aminomethyl-triazole (5) with adamantane-1-carbonyl chloride (6) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This forms the target carboxamide (7).

$$
\text{Aminomethyl triazole (5)} + \text{Adamantane-1-carbonyl chloride (6)} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound (7)}
$$

Key Conditions :

  • Solvent: Anhydrous DCM
  • Base: Et₃N (2 eq)
  • Temperature: 0°C → room temperature
  • Yield: ~45%

Optimization and Challenges

Reaction Yield Improvements

  • Cyclization Step : Replacing HCl with polyphosphoric acid (PPA) increases cyclization efficiency (yield: 68% → 82%).
  • Alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances thiol reactivity, improving yields to ~65%.

Purification Strategies

  • Column Chromatography : Silica gel eluted with chloroform:methanol (9:1) effectively separates intermediates.
  • Recrystallization : Final product purity is achieved using ethanol/chloroform (1:2).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz):
    • δ 1.69–1.75 (m, 6H, adamantane-H)
    • δ 2.21 (s, 6H, 2×CH₃ from isopropyl)
    • δ 3.59 (s, 3H, CH₂NHCO)
  • ¹³C NMR : 152.16 ppm (triazole C3), 161.21 ppm (C=O).

Melting Point and Purity

  • Melting Point : 428–430 K (consistent with adamantane derivatives).
  • HPLC Purity : >98% (C₁₈ column, acetonitrile:H₂O = 70:30).

Comparative Analysis of Methods

Step Conventional Method Optimized Method Yield Improvement
Cyclization HCl, 80°C PPA, 110°C +14%
Thiol Alkylation K₂CO₃, DMF K₂CO₃ + TBAB, DMF +12%
Acylation Et₃N, DCM DMAP, DCM +8%

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets.

    Material Science: Its unique structure may find applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a similar structure.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

Uniqueness

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which is not commonly found in other triazole derivatives. This structural feature may confer unique properties such as enhanced stability and bioavailability, making it a promising candidate for further research and development.

Biological Activity

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an adamantane core, and a carboxamide functional group. The presence of the triazole moiety is significant as it is known to enhance the biological activity of compounds through various mechanisms.

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to interfere with cellular processes.
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth.
  • Enzyme Inhibition : Compounds containing triazole rings have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

A study evaluated the biological activities of several triazole derivatives, including those similar to this compound. The findings indicated:

  • Antibacterial Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainZone of Inhibition (mm)
N-{[4-ethyl...}E. coli15
N-{[4-ethyl...}S. aureus18

Case Studies

A notable case involved the synthesis and evaluation of similar adamantane derivatives for their antiviral properties against influenza and HIV viruses. The results showed that modifications in the side chains significantly influenced antiviral efficacy.

Q & A

Q. What are the common synthetic routes and optimization strategies for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Triazole ring formation : Cyclization of hydrazinecarbothioamide derivatives in alkaline media (e.g., KOH/ethanol) .
  • Adamantane functionalization : Coupling reactions using carbodiimide catalysts (e.g., EDC/HATU) to attach the adamantane-carboxamide group .
  • Sulfanyl group introduction : Alkylation with α-halogenoalkanes (e.g., 1-bromopropane) in solvents like n-butanol .
    Optimization strategies :
  • Use of continuous flow reactors to enhance reaction efficiency and yield .
  • Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–100°C) to minimize side products .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., adamantane CH₂ vs. triazole CH₃) .
  • Mass Spectrometry (MS) : Validates molecular weight (expected ~420–470 g/mol based on analogs) .
  • X-ray crystallography : Resolves bond lengths/angles, particularly for the triazole-adamantane junction (e.g., C–S bond at ~1.8 Å) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (logP ~4–5); requires DMSO or ethanol for in vitro assays .
  • Stability : Stable under inert atmospheres but prone to oxidation in the presence of light (store at –20°C) .
  • Thermal profile : Decomposition observed >200°C (DSC/TGA data recommended) .

Q. How is in vitro biological activity assessed for this compound?

  • Antimicrobial assays : Broth microdilution (MIC) against Candida albicans or Staphylococcus aureus .
  • Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

  • Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. cyclohexyl substituents) to identify critical functional groups .
  • Metabolic stability : Evaluate hepatic microsome degradation to rule out false negatives from rapid metabolism .

Q. What reaction mechanisms govern triazole ring formation in its synthesis?

  • Cyclocondensation : Hydrazinecarbothioamide intermediates undergo base-mediated cyclization (e.g., KOH) to form the 1,2,4-triazole core via nucleophilic attack and proton transfer .
  • Kinetic control : Higher temperatures (80–100°C) favor triazole formation over competing thiadiazole byproducts .

Q. How can computational modeling enhance understanding of its pharmacophore?

  • Docking studies : Use AutoDock Vina to predict binding to fungal CYP51 (target for antifungal activity) .
  • MD simulations : Analyze adamantane’s rigidity in maintaining triazole orientation during target engagement .
  • QSAR models : Correlate substituent electronegativity (e.g., propan-2-ylsulfanyl) with logD and bioactivity .

Q. What strategies address solubility limitations in in vivo studies?

  • Co-solvent systems : Use Cremophor EL/PEG-400 for parenteral formulations .
  • Salt formation : React with HCl to improve aqueous solubility (test pH stability first) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace propan-2-ylsulfanyl with bulkier groups (e.g., benzyl) to probe steric effects .
  • Adamantane modification : Introduce fluorine at C-2 to enhance metabolic stability .
  • Triazole substitution : Test N-methyl vs. N-ethyl derivatives to assess electronic impacts on enzyme inhibition .

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